Product packaging for Dimefluthrin(Cat. No.:CAS No. 271241-14-6)

Dimefluthrin

Cat. No.: B1295995
CAS No.: 271241-14-6
M. Wt: 374.4 g/mol
InChI Key: OOWCJRMYMAMSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimefluthrin (CAS 271241-14-6) is a synthetic pyrethroid ester insecticide recognized for its strong activity against a broad spectrum of insect pests, primarily through contact and inhalation . It is commonly used in domestic and amenity settings for the control of mosquitoes, flies, cockroaches, and whiteflies . Its mechanism of action involves disrupting the insect nervous system by altering the function of voltage-gated sodium channels, leading to rapid knockdown, paralysis, and eventual death of the pest . Recent toxicological research using model organisms has highlighted the importance of further safety studies. Evidence from zebrafish (Danio rerio) larvae indicates that this compound can induce neurodevelopmental deficits, impair neurotransmitter transmission, and lead to dopamine-mediated changes in locomotor behavior . Furthermore, long-term exposure studies on other fish species, such as Acrossocheilus fasciatus , have demonstrated that this compound can inhibit growth and cause significant alterations in immune-related gene expression and intestinal morphology . These findings underscore the compound's research value not only in entomology but also in environmental toxicology and neurodevelopmental studies, providing a critical tool for investigating the ecological implications and mechanistic pathways of pyrethroid insecticides . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22F4O3 B1295995 Dimefluthrin CAS No. 271241-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWCJRMYMAMSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058043
Record name Dimefluthrin
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URL https://comptox.epa.gov/dashboard/DTXSID2058043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271241-14-6
Record name Dimefluthrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimefluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMEFLUTHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action in Insect Pest Systems

Neuronal Target-Site Interactions

The primary mode of action for dimefluthrin, like other pyrethroid insecticides, involves the disruption of normal nerve function. This neurotoxicity is achieved by targeting specific ion channels crucial for electrical signaling within the insect's nervous system.

Voltage-Gated Sodium Channel Modulation

The principal molecular target of this compound is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the initiation and propagation of action potentials in neurons. nih.govmdpi.comnih.gov Pyrethroids bind to these channels and modify their gating properties. mdpi.comnih.gov Specifically, they bind preferentially to the open state of the sodium channel, stabilizing it and thereby prolonging the influx of sodium ions into the nerve cell. nih.gov This action prevents the channel from transitioning from its activated (ion-conducting) to its inactivated (non-conducting) state. nih.gov By locking the channel in an open conformation, this compound disrupts the precise, rapid changes in ion permeability that are required for normal nerve impulse transmission. youtube.com

Physiological Effects on Target Organisms

The neurotoxic effects of this compound at the cellular level manifest as distinct and observable physiological responses in insects, primarily characterized by rapid knockdown followed by mortality. The efficacy of these responses is quantified through specific toxicological studies.

Knockdown Efficacy Studies

"Knockdown" is a state of rapid paralysis induced by the neurotoxic action of pyrethroids. mdpi.com It is a key indicator of an insecticide's speed of action. Studies have demonstrated that this compound is a potent knockdown agent. consensus.app In comparative bioassays against mosquito species such as Aedes aegypti and Aedes albopictus, this compound exhibited higher knockdown activity than the natural insecticide pyrethrum. consensus.appresearchgate.net

Research evaluating commercially available mosquito coils in Sri Lanka provided specific data on the knockdown efficacy against a field strain of Aedes aegypti. These findings highlight the variable effectiveness of such products, which can be influenced by factors like insecticide resistance in the target population. researchgate.net

Table 1: Knockdown Efficacy of this compound and Other Pyrethroids against Aedes aegypti. Data sourced from a study on household insecticides in Sri Lanka. researchgate.net

Lethality and Mortality Bioassays

While knockdown is a measure of the speed of action, mortality is the ultimate measure of an insecticide's lethality. Mortality bioassays are laboratory procedures designed to determine the dose or concentration of a toxicant required to kill a certain percentage of a test population, often expressed as the Lethal Concentration (LC50), the concentration that kills 50% of the population. nih.goventomoljournal.comdipterajournal.com

Studies have shown that this compound possesses significant insecticidal activity, leading to high mortality rates in susceptible insect populations. consensus.appresearchgate.net However, the effectiveness can be dramatically reduced in wild or "field" populations that have developed resistance. For instance, the same this compound mosquito coil that caused low knockdown in a field strain of Aedes aegypti also resulted in very low mortality. In contrast, the same product was highly lethal to a susceptible reference strain of the same species. researchgate.net This disparity underscores the impact of insecticide resistance on the practical efficacy of a product. researchgate.net

Table 2: Comparative Mortality of this compound on Field vs. Reference Strains of Aedes aegypti. Data highlights the difference in lethality between insecticide-resistant (field) and susceptible (reference) mosquito populations. researchgate.net

Insecticide Resistance Mechanisms and Dynamics

Target-Site Resistance Mechanisms

The primary target for pyrethroid insecticides, including dimefluthrin, is the voltage-sensitive sodium channel (Vssc), a critical component of the insect's nervous system. nih.gov Modifications in the Vssc gene can lead to reduced sensitivity of the sodium channel to the insecticide, a phenomenon known as knockdown resistance (kdr). nih.gov

Voltage-Sensitive Sodium Channel (Vssc) Gene Mutations

Mutations within the Vssc gene are a principal cause of target-site resistance. These genetic alterations result in a protein that is less susceptible to the effects of pyrethroids.

Several amino acid substitutions in the Vssc protein have been linked to pyrethroid resistance. A notable mutation is the substitution of phenylalanine (F) with serine (S) at position 1534 (F1534S). researchgate.netplos.org This specific mutation has been identified in various mosquito populations, including Aedes albopictus, and is significantly associated with resistance to pyrethroids like deltamethrin (B41696). researchgate.netplos.orgnih.gov Studies have shown a high frequency of the F1534S mutation in this compound-resistant strains of Ae. albopictus. nih.govresearchgate.net The presence of this mutation is considered a key factor in conferring pyrethroid resistance. researchgate.net Another mutation, I1532T, has also been found to be associated with deltamethrin resistance in Ae. albopictus. d-nb.info

Table 1: Key Vssc Gene Mutations and Associated Resistance

Mutation Amino Acid Change Insect Species Associated Pyrethroid Resistance
F1534S Phenylalanine to Serine Aedes albopictus Deltamethrin, this compound researchgate.netplos.orgnih.govnih.gov
I1532T Isoleucine to Threonine Aedes albopictus Deltamethrin d-nb.info

This table is not exhaustive and represents mutations discussed in the provided context.

The presence of a single mutation can confer a certain level of resistance, but the accumulation of multiple mutations within the Vssc gene can lead to significantly higher levels of resistance. researchgate.netresearchgate.net For instance, in Aedes aegypti, the co-occurrence of mutations such as V1016G and S989P can result in additive resistance to pyrethroids. nih.govunimelb.edu.au The combination of different mutations can have a synergistic effect, making the sodium channels even less sensitive to the insecticide. researchgate.net This phenomenon highlights the evolutionary adaptability of insect populations in response to insecticide pressure. plos.org

Metabolic Resistance Mechanisms

Metabolic resistance is another crucial mechanism by which insects can withstand the effects of this compound. This form of resistance involves the increased production or enhanced activity of detoxification enzymes that can metabolize the insecticide into less toxic compounds before it reaches its target site. nih.gov

Role of Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the detoxification of a wide range of xenobiotics, including insecticides. nih.govmdpi.com Elevated levels or increased activity of specific P450s have been strongly implicated in pyrethroid resistance. researchgate.netnih.gov In the case of this compound, studies have indicated that multifunctional oxidases (MFO), a group to which P450s belong, play a significant role in resistance in Aedes albopictus. nih.gov The use of synergists like piperonyl butoxide (PBO), which inhibits P450 activity, can help to determine the involvement of these enzymes in resistance. researchgate.netlstmed.ac.uk Enhanced knockdown and mortality rates of mosquitoes exposed to this compound following PBO treatment suggest that P450s are actively metabolizing the insecticide. researchgate.net Research has identified specific P450s, such as CYP6P9a and CYP6P9b, as being responsible for high levels of resistance to pyrethroids like deltamethrin and permethrin (B1679614) in Anopheles funestus. lstmed.ac.uk

Involvement of Carboxylesterases (COEs)

Carboxylesterases (COEs) are another important group of detoxification enzymes that contribute to insecticide resistance by hydrolyzing the ester bonds present in many insecticides, including pyrethroids. nih.govresearchgate.netresearchgate.net Overexpression of COEs can lead to increased metabolism of insecticides, thereby reducing their toxicity. frontiersin.org Studies have shown that increased COE activity is associated with resistance to pyrethroids in various mosquito species. nih.gov In Aedes aegypti populations resistant to pyrethroids, significantly higher levels of esterase activity have been observed. msptm.org The mechanism can involve either sequestration of the insecticide by the enzyme or its catalytic breakdown into non-toxic metabolites. researchgate.netfrontiersin.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Deltamethrin
Permethrin

Contribution of Glutathione S-transferases (GSTs)

Glutathione S-transferases (GSTs) are a versatile family of detoxification enzymes that play a significant role in the development of insecticide resistance in various insect species. ijbs.comnih.govfrontiersin.org Their contribution to resistance against pyrethroids, including this compound, is primarily associated with two key functions: the direct metabolism or sequestration of the insecticide and the mitigation of oxidative stress induced by insecticide exposure. ijbs.comresearchgate.net

While direct metabolism of pyrethroids by GSTs is less common than by other enzymes like cytochrome P450 monooxygenases, GSTs are frequently implicated in resistance through their protective antioxidant properties. researchgate.netnih.gov Pyrethroid exposure can lead to an increase in harmful reactive oxygen species within the insect, causing cellular damage through lipid peroxidation. nih.gov Studies have demonstrated that elevated GST activity helps to neutralize these toxic byproducts, thereby reducing mortality and conferring resistance. nih.gov In the brown planthopper, Nilaparvata lugens, elevated GSTs were found to confer resistance to pyrethroids by protecting tissues from such oxidative damage. nih.gov

In the context of this compound, evidence for the role of GSTs is often linked to studies of field populations exposed to a variety of insecticides. For instance, biochemical assays on urban populations of Aedes albopictus in southern China, where this compound is used, revealed significantly higher levels of GST activity in insecticide-resistant populations compared to a susceptible laboratory strain. nih.gov Similarly, a study of Aedes aegypti populations in Selangor, Malaysia, found significantly enhanced mean levels of GSTs in populations resistant to pyrethroid-containing mosquito mats, including those with this compound as the active ingredient. msptm.org These findings suggest a strong association between increased GST activity and the ability of mosquito populations to survive exposure to this compound, likely as part of a broader metabolic resistance mechanism. nih.govmsptm.org

Cross-Resistance and Multiple Resistance Profiles

The development of resistance to a single insecticide can often confer resistance to other structurally similar compounds, a phenomenon known as cross-resistance. d-nb.infoscielo.br This is a significant challenge in vector control, as the use of one pyrethroid can select for resistance to a wide range of others.

Resistance to Other Pyrethroids (e.g., Metofluthrin (B10177), Meperfluthrin (B587406), Deltamethrin, Transfluthrin)

This compound belongs to the pyrethroid class of insecticides, and its intensive use can lead to cross-resistance to other pyrethroids, including both volatile and conventional types. nih.govwikipedia.org Research has shown that mosquito strains selected for resistance to this compound exhibit reduced susceptibility to other pyrethroids such as metofluthrin, meperfluthrin, and the widely used conventional pyrethroid, deltamethrin. nih.govresearchgate.net

A study on a this compound-resistant strain of Aedes albopictus provides clear evidence of this phenomenon. The strain, developed by continuous selection with this compound, was subsequently tested against other pyrethroids. It displayed moderate to low levels of resistance to metofluthrin, meperfluthrin, and deltamethrin. nih.govresearchgate.net This indicates that the metabolic or target-site resistance mechanisms selected by this compound exposure are also effective, to varying degrees, against these other pyrethroids. While multifunctional oxidases (P450 enzymes) were identified as playing a major role, the observed cross-resistance profile highlights the complex interactions of different resistance mechanisms. nih.govresearchgate.net

Comparative studies on the efficacy of various polyfluorobenzyl pyrethroids against Culex quinquefasciatus also provide insights into potential cross-resistance. These studies found higher bio-efficacy for this compound, metofluthrin, and meperfluthrin compared to transfluthrin (B58387), suggesting that the structural similarities within this subgroup could lead to shared resistance pathways. nih.gov The development of resistance to one such compound could therefore compromise the effectiveness of others in the group. nih.govoapi.int

Table 1: Cross-Resistance Profile of a this compound-Resistant Aedes albopictus Strain

InsecticideClassResistance Ratio (RR)
This compound Volatile Pyrethroid11.2
Metofluthrin Volatile Pyrethroid4.4
Meperfluthrin Volatile Pyrethroid6.8
Deltamethrin Type II Pyrethroid6.1

This table is based on data from a study that developed a this compound-resistant strain of Aedes albopictus and tested its susceptibility to other pyrethroids. The Resistance Ratio (RR) indicates how many times more resistant the selected strain is compared to a susceptible strain. nih.gov

Associations with Field-Collected Populations

Studies of wild mosquito populations provide critical insights into how insecticide resistance develops and manifests under real-world conditions. In various regions, field-collected mosquito populations have demonstrated resistance to products containing this compound, often as part of a broader, multiple-resistance profile against numerous insecticides. nih.govnih.gov

In southern China, urban populations of the dengue vector Aedes albopictus have been documented with multiple-insecticide resistance. nih.govd-nb.info These mosquitoes, collected from areas with frequent use of household insecticides including this compound, showed resistance to deltamethrin and DDT. nih.gov Biochemical analysis of these populations revealed elevated activity of detoxification enzymes, including cytochrome P450s and GSTs, when compared to susceptible laboratory strains, indicating that metabolic resistance is a key factor in their survival. nih.gov

A similar pattern was observed in Selangor, Malaysia, where field populations of Aedes aegypti were tested against commercially available mosquito vaporizing mats. msptm.org The study found varying levels of susceptibility to mats containing this compound, prallethrin, and d-allethrin (B1317032) across nine different districts. Populations showing higher tolerance also exhibited significantly increased activity of metabolic enzymes, including esterases (EST), GSTs, and mixed-function oxidases (MFOs). msptm.org This demonstrates a clear link between metabolic detoxification and the ability of field mosquito populations to withstand exposure to this compound-based products.

Furthermore, research in Ghana assessed the susceptibility of local Anopheles mosquito populations to various mosquito coils available to consumers. nih.govmalariaworld.org The mosquitoes showed resistance to coils containing this compound (0.03%), as well as those containing meperfluthrin (0.08%) and transfluthrin (0.3%). This resistance in field populations highlights the impact of widespread household insecticide use on the selection and spread of resistance in disease vectors. nih.gov

Table 2: Resistance Status and Enzyme Activity in Field-Collected Mosquito Populations Exposed to this compound-Containing Products

LocationMosquito SpeciesInsecticide ExposureResistance StatusAssociated Mechanisms
Southern China Aedes albopictusThis compound, Meperfluthrin, etc.Resistant to Deltamethrin, DDTElevated P450 and GST levels nih.govd-nb.info
Selangor, Malaysia Aedes aegyptiThis compound, Prallethrin, etc.Varying susceptibilityElevated EST, GST, and MFO activity msptm.org
Suame, Ghana Anopheles spp.This compound, Meperfluthrin, etc.ResistantNot specified in detail, but resistance observed nih.gov

This table summarizes findings from various studies on field-collected mosquito populations, showing the link between exposure to this compound (among other insecticides), observed resistance, and the underlying biochemical mechanisms.

Structure Activity Relationship Sar Studies of Dimefluthrin Analogs

Influence of the Alcohol Moiety on Insecticidal Activity

The development of dimefluthrin was a result of systematic modifications of the alcohol moiety of natural pyrethrins. ishs.orgactahort.orgchemicalbook.com Initial studies revealed that substituting the alcohol part of natural pyrethrin with 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol significantly enhanced knockdown activity against insects. sumitomo-chem.co.jp

A series of 4-substituted-2,3,5,6-tetrafluorobenzyl (1R,3R)-chrysanthemates were synthesized and evaluated for their insecticidal activity against Culex pipiens pallens. chemicalbook.com The research indicated that the 2,3,5,6-tetrafluoro-4-methoxymethyl analog, which is this compound, demonstrated the highest insecticidal activity among the tested compounds. chemicalbook.comguidechem.com This highlights the critical role of the specific methoxymethyl substitution on the tetrafluorobenzyl ring in maximizing the insecticidal potency.

Relationship between Chemical Structure and Knockdown Efficacy

The chemical structure of pyrethroids, including this compound, is directly linked to their knockdown efficacy. Knockdown, the rapid paralysis of insects, is a key characteristic of pyrethroid insecticides. jst.go.jp this compound was specifically developed through modifications aimed at improving this rapid action. ishs.orgactahort.org

Studies have demonstrated that this compound exhibits a faster knockdown efficacy against mosquito species like Culex pipiens pallens and Culex quinquefasciatus when compared to d-allethrin (B1317032) in mosquito coil formulations. chemicalbook.comguidechem.com This enhanced knockdown speed is attributed to the specific structural features of this compound, particularly the tetrafluorobenzyl alcohol moiety. chemicalbook.com

The relationship between structure and knockdown can also be influenced by the geometric isomers of the molecule. For some pyrethroids, it has been observed that the trans-fluoro isomer is primarily responsible for high knockdown activity. core.ac.uk Furthermore, the lipophilic character of a pyrethroid, which is influenced by its chemical structure, can correlate with its knockdown effectiveness, suggesting that the rate of transfer across lipid membrane barriers to the insect's site of action is a critical factor. core.ac.uk

Comparative Analysis with Other Pyrethroids (e.g., d-Allethrin, Prallethrin)

This compound's performance has been extensively compared with other common pyrethroids like d-allethrin and prallethrin, which are also widely used in mosquito control products. ishs.orgactahort.orgchemicalbook.com

A study on various populations of Aedes albopictus in Malaysia provided knockdown time (KT50) values for several pyrethroids. The KT50, or the time required to knock down 50% of the test insects, varied for this compound between 1.22 and 2.20 minutes. researchgate.netresearchgate.net For comparison, the KT50 for d-allethrin ranged from 1.39 to 1.92 minutes, and for prallethrin, it was between 1.39 and 5.85 minutes. researchgate.netresearchgate.net These findings indicate that while this compound is generally a fast-acting agent, its relative performance can vary depending on the specific insect population and the presence of resistance. nih.govresearchgate.net

It is also worth noting that cross-resistance between different pyrethroids, including this compound, d-allethrin, and prallethrin, has been observed, which can impact their field efficacy. nih.govmsptm.org

Table 1: Comparative Knockdown Times (KT50) of Pyrethroids against Aedes albopictus

Pyrethroid KT50 Range (minutes)
This compound 1.22 - 2.20 researchgate.netresearchgate.net
d-Allethrin 1.39 - 1.92 researchgate.netresearchgate.net
Prallethrin 1.39 - 5.85 researchgate.netresearchgate.net

Fluorination Effects on Biological Activity

The introduction of fluorine atoms into the structure of agrochemicals, including pyrethroid insecticides, has a significant impact on their biological activity. researchgate.netccspublishing.org.cn Fluorination can dramatically alter a molecule's physicochemical properties, such as its electronic parameters, lipophilicity, and metabolic stability. ccspublishing.org.cncapes.gov.brchimia.ch These changes can lead to enhanced intrinsic activity, improved transport to the target site, and increased resistance to metabolic deactivation by enzymes like cytochrome P450. researchgate.netnih.gov

In the case of this compound, the presence of the tetrafluorobenzyl group is a key feature contributing to its high insecticidal potency. chemicalbook.com The strategic placement of fluorine atoms can improve the binding affinity of the insecticide to its target receptor in the insect. researchgate.net The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to the increased stability and efficacy of fluorinated compounds. ccspublishing.org.cnmdpi.com

The development of many modern pyrethroids has leveraged the benefits of fluorination. researchgate.net For instance, the modification of the acid side chain in some pyrethroids with a gem-difluorovinyl group has been shown to be critical for biological activity, with any changes to this group resulting in a significant decrease in efficacy. capes.gov.brchimia.ch This underscores the principle that the specific position and number of fluorine atoms are crucial in optimizing the insecticidal properties of a compound. The success of fluorinated insecticides like this compound has cemented the role of fluorine chemistry in the design of new and effective crop protection and public health agents. capes.gov.brchimia.chresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
d-Allethrin
This compound
Metofluthrin (B10177)
Momfluorothrin
Prallethrin
Piperonyl Butoxide (PBO)
Tetramethrin (B1681291)
Chrysanthemic acid
4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
2,3,5,6-tetrafluorobenzyl (1R,3R)-chrysanthemate
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-chrysanthemate
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-norchrysanthemate
Fipronil
lambda-Cyhalothrin
Epoxiconazole
Trifloxystrobin
Trifluralin
Clodinafop
Fluoxetine
Paroxetine
Ciprofloxacin
Cisaprid
Deltamethrin (B41696)
Bioallethrin
1,1,1-trichloro-2,2-bis(4-fluorophenyl)ethane (DFDT)
1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT)
Cypermethrin
Permethrin (B1679614)
Resmethrin
Prothrin
Proparthrin
Fenvalerate
Cyphenothrin
Transfluthrin (B58387)
d-Phenothrin
Rich-d-transallethrin

Synergism and Antagonism in Insecticidal Activity

Synergistic Effects of Piperonyl Butoxide (PBO)

Piperonyl butoxide (PBO) is a well-known synergist that enhances the efficacy of many pyrethroid insecticides, including dimefluthrin. ajol.infocomplianceservices.comresearchgate.net

Mechanism of PBO-Mediated Synergism: P450 Enzyme Inhibition

The primary mechanism by which PBO synergizes pyrethroids is through the inhibition of cytochrome P450 monooxygenase enzymes within the target insect. ajol.inforesearchgate.netpatsnap.com These enzymes are a primary defense mechanism for insects, as they are responsible for metabolizing and detoxifying foreign compounds like insecticides. patsnap.com By binding to and inhibiting these P450 enzymes, PBO prevents the breakdown of this compound, allowing the insecticide to persist at higher concentrations within the insect's body and exert its toxic effects more effectively. researchgate.netpatsnap.com This synergistic action is particularly important in combating insecticide resistance, as many resistant insect populations exhibit elevated levels of P450 enzymes. ajol.inforesearchgate.net

Comparative Synergism with Other Polyfluorobenzyl Pyrethroids

This compound belongs to a class of pyrethroids known as polyfluorobenzyl pyrethroids. Studies have shown that this compound, along with other polyfluorobenzyl pyrethroids containing a 4-(methoxymethyl) phenyl group such as metofluthrin (B10177) and meperfluthrin (B587406), exhibits a greater synergistic effect with PBO compared to transfluthrin (B58387). nih.govoup.com This suggests that the structural characteristics of these molecules influence their susceptibility to P450-mediated detoxification and, consequently, the degree to which PBO can enhance their activity. nih.govoup.com Research indicates that PBO pretreatment significantly increases the knockdown rate and mortality caused by this compound, highlighting the role of P450 enzymes in the metabolism of this specific pyrethroid. researchgate.net

Synergistic Potential of Essential Oils and Their Components

Essential oils derived from various plants have been investigated for their potential to act as synergists with synthetic insecticides like this compound. nih.govmdpi.com

Evaluation of Eucalyptus Oil, Basil Oil, and Cinnamon Oil

Research has explored the synergistic effects of eucalyptus oil, basil oil, and cinnamon oil when combined with this compound against field populations of Culex quinquefasciatus. nih.gov While field strains of this mosquito species showed some resistance to this compound, the addition of these essential oils was found to enhance its efficacy. nih.gov This suggests that components within these oils can interfere with the insect's detoxification mechanisms or have other modes of action that complement that of this compound.

Identification of Active Components (e.g., 1,8-cineole, eugenol (B1671780), trans-cinnamaldehyde)

The primary chemical components of eucalyptus oil, basil oil, and cinnamon oil have been identified as 1,8-cineole, eugenol, and trans-cinnamaldehyde, respectively. nih.gov Studies have shown that these individual components can have insecticidal and synergistic properties. For instance, binary mixtures of these components, such as 1,8-cineole with eugenol and 1,8-cineole with trans-cinnamaldehyde, when combined with this compound, demonstrated synergistic interactions, leading to a more rapid knockdown of mosquitoes. nih.gov This indicates that these specific bioactive molecules are responsible for the synergistic effects observed with the whole essential oils. nih.gov

Ecotoxicology and Environmental Impact Research

Effects on Non-Target Aquatic Organisms

Studies have shown that dimefluthrin is toxic to various aquatic organisms. nih.gov Investigations into its sublethal effects provide insight into the specific physiological and molecular impacts on fish species.

Research has focused on species such as the teleost fish Acrossocheilus fasciatus to understand the long-term consequences of this compound exposure. In one study, juvenile A. fasciatus were exposed to this compound concentrations of 0.8 μg/L and 4 μg/L for 60 days. nih.gov This long-term exposure scenario was designed to assess the chronic toxicity of the compound on non-target aquatic life. nih.gov

Another key model organism in developmental toxicity studies is the zebrafish (Danio rerio). researchgate.net Embryos exposed to this compound concentrations of 0.2, 0.6, and 0.8 µM for 96 hours post-fertilization exhibited significant developmental and locomotor impairments, including intensified spastic movements and altered swimming patterns. nih.govresearchgate.net These studies highlight the neurotoxic potential of this compound in the early life stages of fish. nih.gov

Exposure to this compound has been demonstrated to have tangible effects on the growth and physical structure of fish. In A. fasciatus, a 60-day exposure led to a significant decrease in body weight. nih.gov Morphological changes were also observed in the intestines, where the villi became irregular and diffused. nih.gov

In zebrafish larvae, this compound exposure resulted in notable morphological alterations. A primary impact was the inhibition of swim bladder formation, leading to non-inflated swim bladders, which severely affects buoyancy and swimming capabilities. nih.govresearchgate.net Furthermore, this compound was found to induce impairments in the development of the olfactory bulb and peripheral nerves. nih.gov

Table 1: Morphological and Growth Impacts of this compound Exposure in Fish

Species Exposure Concentration(s) Duration Observed Effects Reference(s)
Acrossocheilus fasciatus 0.8 μg/L and 4 μg/L 60 days Significant decrease in body weight; Irregular and diffused intestinal villi. nih.gov

At the molecular level, this compound induces significant changes in gene expression, affecting critical biological pathways related to immunity and metabolism.

In A. fasciatus, transcriptome analysis revealed alterations in the expression of immune-related genes following a 60-day exposure. nih.gov Gene Ontology (GO) enrichment analysis showed that downregulated genes were primarily enriched in processes such as small molecule and cellular amino acid metabolism, the generation of precursor metabolites and energy, and phosphatase activity. nih.gov Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis further detailed these findings, linking downregulated genes to immune-related pathways including cytokine-cytokine receptor interaction, the chemokine signaling pathway, and the intestinal immune network for IgA production. nih.gov Conversely, upregulated genes were associated with necroptosis and the Hippo signaling pathway. nih.gov

In zebrafish, this compound exposure disrupted the expression of genes related to the dopamine (B1211576) system (th and slc6a3) and swim bladder marker genes (anxa5b and hprt1l). nih.govresearchgate.net This provides a molecular basis for the observed locomotor dysfunction and swim bladder defects. nih.gov

Table 2: Gene Expression and Pathway Alterations due to this compound Exposure in Acrossocheilus fasciatus

Gene Regulation Enriched Processes/Pathways (GO & KEGG Analysis) Biological Impact Reference
Downregulated Small molecule/cellular amino acid metabolism; Generation of precursor metabolites and energy; Cytokine-cytokine receptor interaction; Chemokine signaling pathway; JAK-STAT signaling pathway; Intestinal immune network for IgA production. Impaired metabolism and suppressed immune function. nih.gov

| Upregulated | Necroptosis; Phototransduction; Hippo signaling pathway. | Activation of cell death and other signaling pathways. | nih.gov |

Ecological Risk Assessment Methodologies

The ecological risk assessment of pyrethroids like this compound involves a structured process to evaluate the potential adverse effects on ecosystems. orst.edu This process integrates data on exposure and toxicity to characterize the risk to non-target species. regulations.gov Given that pyrethroids are known to be highly toxic to many aquatic organisms, robust assessment methodologies are essential. nih.govregulations.gov

Effect-based tools are increasingly used in ecological risk assessment to measure the biological responses of organisms to chemical stressors. nih.govnih.gov These tools move beyond simple chemical concentration measurements to provide a more integrated picture of ecotoxicological effects. semanticscholar.org

Biomarkers are a key component of this approach, involving the measurement of molecular, biochemical, or physiological alterations in organisms exposed to contaminants. nih.gov For pyrethroids, this could include assessing the inhibition of acetylcholinesterase activity or analyzing changes in the expression of stress-related genes. nih.gov Another advanced concept is the "adverse outcome pathway" (AOP), which provides a framework for linking a molecular initiating event (e.g., binding of a pyrethroid to a sodium channel) to adverse outcomes at the individual or population level. nih.govnih.gov This helps in predicting effects across different levels of biological organization. nih.gov

To account for the diversity of species in an aquatic ecosystem, risk assessments often integrate data from multi-species laboratory tests. wur.nl This approach recognizes that different species can have widely varying sensitivities to the same chemical. pnas.org

One method is the development of Species Sensitivity Distributions (SSDs). nih.govresearchgate.net SSDs are statistical models that describe the variation in toxicity data among a set of species. researchgate.net By plotting the cumulative probability of a species being affected at a certain concentration, SSDs can be used to estimate the concentration at which a specific percentage of species in a community would be adversely affected (e.g., the Hazardous Concentration for 5%, or HC5). researchgate.net For pyrethroids, SSDs have been used to combine toxicity data across multiple compounds and a large number of fish and arthropod species to provide a more robust basis for risk characterization. researchgate.net These laboratory-derived data can also be used to inform and validate outdoor microcosm or mesocosm tests, which study effects in more ecologically complex and realistic environments. wur.nl

Table 3: List of Compound Names

Compound Name
Acetylcholinesterase
This compound

Environmental Fate and Degradation Kinetics (Research Gaps)

A comprehensive understanding of a pesticide's environmental fate is crucial for assessing its potential ecological impact. This includes its persistence, mobility, and transformation in various environmental compartments such as soil, water, and air. For this compound, a synthetic pyrethroid insecticide, significant knowledge gaps exist regarding its degradation kinetics under diverse environmental conditions. While general information on the degradation of pyrethroids is available, specific data for this compound remains largely uninvestigated in publicly accessible scientific literature.

The degradation of pyrethroids in the environment is influenced by a combination of biotic and abiotic factors, including microbial action, sunlight (photolysis), and water (hydrolysis). However, the specific rates and pathways for this compound are not well-documented.

Abiotic Degradation:

Abiotic degradation processes, such as photolysis and hydrolysis, are significant in determining the persistence of pyrethroids. Sunlight can break down these chemical compounds, and the rate of this degradation is a critical factor in their environmental half-life. Similarly, hydrolysis, the chemical breakdown of a compound due to reaction with water, can also contribute to its degradation, with the rate often being pH-dependent.

Biotic Degradation:

Microbial communities in soil and water play a crucial role in the breakdown of pesticides. The rate of biodegradation can be influenced by soil type, temperature, moisture, and the composition of the microbial population. While it is known that microorganisms can degrade pyrethroids, the specific microbial species and enzymatic pathways involved in this compound degradation are yet to be thoroughly investigated. The half-life of permethrin (B1679614) in soil, for example, is approximately 40 days, but such a value is not established for this compound.

The following interactive data table summarizes the available information and highlights the research gaps in the environmental fate and degradation kinetics of this compound, with comparative data for other pyrethroids to provide context.

Persistence and Mobility:

The persistence of a pesticide in the environment is a key determinant of its potential for long-term ecological effects. Due to the lack of degradation kinetic data, the environmental persistence of this compound is difficult to predict accurately. Its water solubility is reported to be 2.0 mg/L, which suggests a certain level of mobility in aquatic environments. However, without data on its soil adsorption coefficient (Koc), its leaching potential and likelihood of contaminating groundwater remain unknown.

Degradation Products:

A further area of concern and a significant research gap is the identification and toxicological profiling of this compound's degradation products. The breakdown of a parent pesticide can result in metabolites that may be more or less toxic than the original compound. Understanding the "cocktail effect," or the combined toxicological impact of a pesticide and its various degradation products, is an area where research on this compound is deficient.

Mammalian Toxicology and Developmental Neurotoxicity Research

Neurotoxicity Studies in Experimental Models (e.g., Rats, Zebrafish)

Research utilizing animal models, particularly zebrafish, has been instrumental in characterizing the neurotoxic potential of dimefluthrin. Studies on zebrafish larvae have shown that exposure to this compound can induce neurodevelopmental deficits and behavioral disorders. nih.govdntb.gov.ua Observed effects include impaired locomotor behavior, suggesting potential risks to neurodevelopment in sensitive populations.

Investigations using transgenic zebrafish have indicated that this compound may cause impairments in the development of the olfactory bulb and peripheral nerves. nih.gov Furthermore, damage to the blood-brain barrier has been observed in these models following exposure. nih.gov

The neurotoxic effects of this compound are linked to its impact on key components of the nervous system. As a pyrethroid, its primary mode of action involves disrupting the function of voltage-gated sodium channels in nerve cells. nih.gov

Specific research on this compound has explored its effect on neurotransmitter systems. In zebrafish larvae, exposure led to a reduction in the activity of acetylcholinesterase (AChE) and dysregulation in the mRNA expression of syn2a, a gene related to synapse function. nih.gov The observed suppression of swimming behavior in the larvae could be rescued by a dopamine (B1211576) receptor agonist, which suggests that this compound's neurotoxicity involves the dopamine signaling pathway. nih.gov

There is a recognized age-dependent sensitivity to the acute toxicity of pyrethroids. nih.gov Studies on some pyrethroids have shown that neonatal rats are substantially more sensitive—by at least an order of magnitude—than adults. nih.govresearchgate.net This heightened sensitivity in the young is a critical factor in risk assessment. nih.gov While specific data on age-dependent toxicity for most pyrethroids, including this compound, is not extensive, the potential for increased risk in sensitive neurodevelopmental periods is a significant concern. nih.govnih.gov Research has highlighted the need for further investigation into the safety of sanitary insecticides like this compound, particularly for children. nih.gov

Developmental and Teratogenic Studies in Mammalian Models (e.g., Mice)

Studies on pregnant mice have been conducted to examine the teratogenic potential of inhaled this compound from sources like mosquito coils. mabjournal.comunand.ac.idunand.ac.id These studies indicate that this compound has teratogenic effects, influencing several developmental parameters. mabjournal.comunand.ac.id

Exposure to this compound during gestation in mice has been shown to have significant adverse effects on fetal outcomes. mabjournal.comunand.ac.idmabjournal.com Research findings consistently report a decrease in the percentage of live fetuses and a corresponding increase in fetal mortality, particularly when exposure occurs between the seventh and eighteenth day of pregnancy. mabjournal.comunand.ac.idunand.ac.idmabjournal.com

Furthermore, a reduction in fetal growth parameters, including weight, length, and volume, has been documented. unand.ac.idmabjournal.com One of the most notable fetal abnormalities observed is the occurrence of hemorrhage, which involves the discharge of blood from the cardiovascular system into body tissues. mabjournal.com Hemorrhages have been observed in various parts of the fetus, including the head, neck, abdomen, and back. mabjournal.com

Table 1: Fetal Malformations in Mice Exposed to this compound-Based Mosquito Coil Smoke

Therapy GroupFetal Malformation (%) ± SD (Hemorrhage)
T0 (Control) 0.89 ± 0.09
T1 (Exposure during pregnancy) 21.98 ± 15.10
T2 (Exposure during first 7 days) 18.59 ± 9.02
T3 (Exposure after first 7 days) 25.12 ± 4.80
Source: Adapted from MAB Journal study on the teratogenic effect of this compound. mabjournal.com

The mechanism underlying some of the observed teratogenic effects may involve oxidative stress. It has been proposed that this compound can trigger the formation of reactive oxygen species (ROS) within the body. wjarr.comscribd.com ROS are highly reactive chemicals, such as superoxide (B77818) anions and hydroxyl radicals, formed as byproducts of normal aerobic metabolism. mdpi.comwikipedia.org An imbalance between these oxidants and the body's antioxidant defenses can lead to oxidative stress, a condition that has the potential to damage crucial cellular components like DNA, proteins, and lipids. wjarr.com This cellular damage can disrupt metabolic processes and negatively affect the distribution of blood and nutrients to the fetus, potentially leading to growth inhibition or death. wjarr.com

Toxicological Endpoint Determination in Research

In toxicology, an endpoint refers to a specific adverse effect used to determine a substance's toxicity. msuextension.org Key endpoints include the LD50 (Lethal Dose, 50%), which is the dose required to kill 50% of a test population, and the No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effect is seen. msuextension.orglgcstandards.com

For this compound, specific toxicological endpoints have been determined through various studies.

Acute Oral LD50: In rats, the acute oral LD50 for this compound has been established as 2,270 mg/kg. lgcstandards.com

Neurotoxic Endpoints: In zebrafish studies, endpoints include behavioral changes like suppressed locomotor activity and physiological changes such as the inhibition of acetylcholinesterase activity. nih.gov

Developmental Endpoints: In studies on mice, the toxicological endpoints are related to developmental and teratogenic effects. These include increased fetal mortality, reduced fetal body weight and length, and the incidence of hemorrhage. mabjournal.comwjarr.com

These endpoints, derived from experimental research, are fundamental for assessing the potential risks associated with exposure to the compound.

Advanced Analytical Methodologies for Research Applications

Detection and Quantification in Environmental Matrices

The analysis of dimefluthrin in environmental samples, particularly water, presents a challenge due to its often low concentrations. Advanced extraction and analytical methods have been developed to achieve the necessary sensitivity and accuracy.

Stir Bar Sorptive Extraction (SBSE) coupled with Thermal Desorption (TD) and Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a highly effective method for the trace-level detection of this compound and other pyrethroids in water samples. researchgate.net This technique involves a stir bar coated with a sorbent material, typically polydimethylsiloxane (B3030410) (PDMS), which is stirred in the water sample. nih.gov The hydrophobic this compound partitions from the water into the PDMS coating. After extraction, the stir bar is removed and placed in a thermal desorption unit, where the analyte is thermally released and transferred to the GC-MS for separation and detection. nih.govnih.gov

This method offers high sensitivity, achieving detection limits for this compound as low as 0.69 ng/L. researchgate.netresearchgate.net The linearity of this method for this compound has been demonstrated in the range of 1.0–200.0 ng L⁻¹. researchgate.netresearchgate.net The high preconcentration factor, which can be around 1,200 times, makes SBSE-TD-GC/MS particularly suitable for detecting the ultra-trace levels of this compound that may be present in environmental waters.

A study detailing the simultaneous determination of four pyrethroids, including this compound, in river and tap water utilized a solventless SBSE method with a 10 mm PDMS-coated stir bar. The analytes were then thermally desorbed and analyzed by Capillary Gas Chromatography-Mass Spectrometry (CGC-MS). researchgate.net This approach highlights the "green chemistry" aspect of SBSE, as it minimizes or eliminates the use of organic solvents. researchgate.netresearchgate.net

Table 1: Performance of SBSE-TD-GC/MS for this compound Analysis in Water

ParameterValueReference
Limit of Detection (LOD)0.69 ng/L researchgate.netresearchgate.net
Linearity Range1.0–200.0 ng/L researchgate.netresearchgate.net
Preconcentration Factor~1,200x
Relative Standard Deviation (RSD)<8%

When compared to traditional extraction methods like Liquid-Liquid Extraction (LLE), SBSE-TD-GC/MS demonstrates significantly superior performance for the analysis of this compound. LLE is a conventional method that involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net However, LLE is often labor-intensive, requires large volumes of organic solvents, and may suffer from emulsion formation. pandawainstitute.com

Research has shown that the detection limits achieved with SBSE-TD-GC/MS for pyrethroids like this compound can be thousands of times lower than those obtained with standard LLE methods. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua This enhanced sensitivity is a key advantage for environmental monitoring, where contaminant levels are often very low. researchgate.net The solventless nature of SBSE also makes it a more environmentally friendly and often faster alternative to LLE. researchgate.net For cross-validation purposes, results from SBSE-TD-GC/MS can be compared with those from LLE to ensure accuracy and resolve methodological discrepancies.

Optimizing the SBSE method is critical for achieving the lowest possible detection limits for this compound in water. Several factors can be adjusted to enhance extraction efficiency. The high hydrophobicity of this compound, indicated by its high octanol-water partition coefficient (log Kow), makes it an ideal candidate for extraction using PDMS-coated stir bars.

Key optimization parameters for SBSE include:

Extraction Time: An equilibrium time of 60 minutes has been found to be effective for the extraction of pyrethroids. nih.govchemistry.pt

Stirring Speed: A stirring speed of around 750 rpm is often used to ensure efficient mass transfer. chemistry.pt

Sample Modifiers: The addition of a small percentage of an organic modifier, such as 5% methanol, can improve the analytical performance for monitoring pyrethroid pesticides. chemistry.pt The addition of salt (e.g., 30% NaCl) can also be used to enhance the extraction of more polar compounds by increasing the ionic strength of the sample, though this is more critical for compounds with lower log Kow values than this compound. nih.gov

By carefully optimizing these parameters, the SBSE-TD-GC/MS method can be fine-tuned for the ultra-trace analysis of this compound in various water matrices, including tap and river water. researchgate.netresearchgate.net

Identification of Metabolites in Research Samples

When pyrethroids like this compound enter a biological system, they are subject to metabolic processes that transform them into other compounds known as metabolites. cdc.gov The identification of these metabolites is essential for understanding the compound's biotransformation pathways.

Research indicates that pyrethroids are extensively metabolized through two primary types of reactions: Phase I and Phase II. pharmaron.com Phase I reactions typically involve the cleavage of the ester linkage and oxidation. cdc.gov A common metabolite resulting from the breakdown of many pyrethroids is 3-phenoxybenzoic acid (3-PBA), which is frequently measured in urine as a biomarker of exposure. researchgate.net In the case of this compound, exposure can also lead to the generation of reactive oxygen species metabolites. mabjournal.com Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to form less lipophilic compounds that are more easily excreted from the body. cdc.gov

The identification of these metabolites in research samples, such as those from in vitro studies using liver microsomes or from in vivo biological fluids, overwhelmingly relies on mass spectrometry-based techniques. pharmaron.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for this purpose, providing detailed structural information based on the mass-to-charge ratio of the parent molecule and its fragmentation products. iiisci.org

Table 2: Common or Expected Metabolites of Pyrethroids in Research Samples

Metabolite Type Description Analytical Approach Source(s)
Phase I Metabolite Result of ester cleavage and oxidation GC-MS or LC-MS/MS cdc.gov
3-phenoxybenzoic acid (3-PBA) A major, common pyrethroid metabolite LC-MS/MS researchgate.net
Reactive Oxygen Species Metabolites Formed through oxidative processes Specific probes and mass spectrometry mabjournal.com

| Phase II Conjugates | Formed by conjugation for excretion | LC-MS/MS | cdc.govpharmaron.com |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Formic Acid
3-phenoxybenzoic acid (3-PBA)

Future Research Directions and Emerging Areas

Novel Mechanisms of Insecticide Resistance

The emergence of insecticide resistance is a significant challenge in the effective use of pyrethroids like dimefluthrin for pest control. ontosight.ai While target-site insensitivity, primarily through mutations in the voltage-sensitive sodium channel (Vssc) gene, and metabolic resistance are the two major well-documented mechanisms, ongoing research is exploring novel and less understood pathways of resistance. researchgate.net

One area of growing interest is the role of cytochrome P450 monooxygenases. researchgate.net Studies have indicated that these enzymes are significantly involved in the detoxification of pyrethroids. nih.gov For instance, research on Aedes albopictus has shown that while metabolic detoxification mediated by P450s contributes to resistance against this compound, it doesn't fully account for the observed resistance levels, suggesting the involvement of other mechanisms. researchgate.net The synergistic effect observed when using piperonyl butoxide (PBO), a known inhibitor of P450 enzymes, further supports the role of these enzymes in resistance. nih.gov However, the higher synergistic ratios seen with certain polyfluorobenzyl pyrethroids, including this compound, compared to others, point towards the possibility of novel detoxification pathways that are yet to be fully elucidated. researchgate.netnih.gov

Future research will likely focus on identifying the specific P450 enzymes responsible for this compound metabolism and understanding the regulatory pathways that lead to their overexpression in resistant insect populations. Furthermore, the discovery of novel mutations in target proteins, beyond the well-known Vssc mutations, is another critical avenue of investigation. mdpi.com Techniques like sensitive amplicon sequencing are being employed to uncover new mutations in genes encoding for target sites like the ryanodine (B192298) receptor (RyR) and the nicotinic acetylcholine (B1216132) receptor (nAChR), which could contribute to resistance. mdpi.com Molecular docking analyses can then be used to predict how these novel mutations might reduce the binding affinity of insecticides like this compound to their target proteins. mdpi.com

Table 1: Investigated Mechanisms of Insecticide Resistance to Pyrethroids

MechanismDescriptionKey Research Findings
Target-Site Insensitivity Mutations in the primary target site of the insecticide, reducing its binding affinity.Known mutations (e.g., F1534S) in the voltage-gated sodium channel (Vssc) gene contribute to resistance. researchgate.net Novel mutations in other target genes are being explored. mdpi.com
Metabolic Resistance Increased detoxification of the insecticide by metabolic enzymes.Cytochrome P450 monooxygenases (MFO) play a significant role in metabolizing pyrethroids. researchgate.netnih.gov Synergists like PBO can help overcome this resistance. nih.gov
Additional Mechanisms Other potential, less understood resistance pathways.Evidence suggests that target-site and metabolic resistance do not fully explain observed resistance to this compound, indicating other mechanisms are involved. researchgate.net

Developmental Neurotoxicity Research Refinements

Recent studies have raised concerns about the potential developmental neurotoxicity of this compound. Research using zebrafish larvae as a model organism has demonstrated that exposure to this compound can lead to neurodevelopmental deficits, impaired neurotransmitter transmission, and behavioral disorders. nih.govdntb.gov.ua These studies observed damage to the olfactory bulb and peripheral nerve development, as well as impairment of the blood-brain barrier. nih.gov Furthermore, this compound exposure was linked to reduced acetylcholinesterase (AChE) activity and dysregulation of genes related to neurogenesis. nih.govresearchgate.net

Future research in this area will need to refine the understanding of these neurotoxic effects. A critical focus will be to move beyond observational studies and delve deeper into the specific molecular mechanisms underlying this compound-induced neurotoxicity. This includes identifying the precise signaling pathways affected and the key molecular targets within the developing nervous system. The finding that a dopamine (B1211576) receptor agonist could rescue some of the behavioral deficits in zebrafish larvae suggests that the dopaminergic system may be a crucial area of investigation. nih.gov

Moreover, there is a need for more comprehensive long-term studies to assess the potential for lasting neurodevelopmental consequences following early-life exposure to this compound. While current research has highlighted neurotoxicity in larval stages, understanding the persistence of these effects into adulthood is crucial for a complete risk assessment. nih.govdntb.gov.uanih.gov Refining research methodologies to include more sensitive endpoints and a wider range of neurodevelopmental processes will be essential for a more thorough evaluation of this compound's safety profile, particularly for vulnerable populations such as children. nih.govresearchgate.net

Table 2: Key Findings in this compound Developmental Neurotoxicity Research (Zebrafish Model)

EndpointObservationReference
Neurodevelopment Impaired olfactory bulb and peripheral nerve development. nih.gov
Blood-Brain Barrier Damage to the blood-brain barrier. nih.gov
Neurotransmitter Systems Reduced acetylcholinesterase (AChE) activity, indicating effects on cholinergic signaling. nih.gov
Gene Expression Dysregulated mRNA expression of neurogenesis-related genes. nih.govresearchgate.net
Behavior Suppression of swimming behavior, which was rescued by a dopamine receptor agonist. nih.gov

Computational Toxicology for Environmental Risk Prediction

Computational toxicology is an emerging field that utilizes mathematical and computer-based models to predict the adverse effects of chemicals on human health and the environment. nih.govazolifesciences.com This approach offers a rapid and cost-effective means of screening a large number of chemicals, reducing the reliance on traditional animal testing. azolifesciences.comijraset.com For a compound like this compound, which is very toxic to aquatic life, computational toxicology holds significant promise for predicting its environmental risks. lgcstandards.com

Future applications of computational toxicology for this compound will likely focus on developing and refining quantitative structure-activity relationship (QSAR) models. mdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. mdpi.com By analyzing the structural features of this compound, such as its polyfluorinated benzyl (B1604629) group, QSAR models can predict its potential toxicity to various non-target organisms and its environmental fate, such as persistence and bioaccumulation. ontosight.ai

Furthermore, computational approaches can be used to model the interactions of this compound with biological targets at a molecular level through techniques like molecular docking. mdpi.com This can help in understanding the mechanisms of its toxicity to non-target species and in predicting potential adverse outcomes. The integration of data from high-throughput screening assays with computational models will be crucial for building more accurate predictive models for environmental risk assessment. nih.gov A tiered surrogate approach, which uses data from structurally and toxicologically similar chemicals, can also be employed to fill data gaps for this compound and other data-poor chemicals. nih.gov

"Cocktail Effect" of this compound with Other Contaminants

In the real world, organisms are rarely exposed to a single chemical. Instead, they are often exposed to a complex mixture of contaminants in their environment. The "cocktail effect" refers to the phenomenon where the combined toxicity of multiple chemicals is greater than the sum of their individual effects. sustainweb.org For a widely used insecticide like this compound, understanding its interactions within these chemical cocktails is a critical area for future research.

Studies have already begun to investigate the synergistic effects of this compound when combined with other substances. For example, research has shown that certain essential oil components, such as 1,8-cineole, eugenol (B1671780), and trans-cinnamaldehyde, can act as synergists, increasing the efficacy of this compound against mosquito populations. nih.gov This suggests that these compounds may interfere with the detoxification mechanisms of the insects, making them more susceptible to the insecticide. nih.gov

Future research needs to expand beyond synergistic effects with natural compounds to investigate the interactions of this compound with other common environmental contaminants, such as other pesticides (including other pyrethroids and organophosphates), herbicides, and fungicides. researchgate.net It is crucial to determine whether these combinations result in additive, synergistic, or antagonistic toxic effects on non-target organisms, particularly in aquatic ecosystems where pyrethroids are known to be highly toxic. researchgate.net Understanding the "cocktail effect" is essential for developing more realistic environmental risk assessments and for implementing effective management strategies to protect ecosystem health. sustainweb.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Dimefluthrin in environmental water samples?

  • Methodological Answer : Use stir bar sorptive extraction-thermal desorption-gas chromatography-mass spectrometry (SBSE-TD-CGC/MS) for trace-level detection. This method achieves high sensitivity (LOD <0.5 µg L⁻¹) and a linear range of 0.1–100 µg L⁻¹, validated for pyrethroids like this compound. Compare results with liquid–liquid extraction (LLE) for cross-validation .
  • Key Data : SBSE-TD-CGC/MS offers a preconcentration factor of 1,200× and RSD% <8%, outperforming older SPME/SPE methods .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Prioritize solubility (2,000 µg L⁻¹ in water) and logP (high hydrophobicity) to optimize extraction protocols. These properties influence partitioning in environmental matrices and require adjustments in solvent selection (e.g., PDMS-coated stir bars for SBSE) .
  • Key Data : this compound’s molecular formula (C₁₉H₂₂F₄O₃) and purity (>95% HPLC) are essential for calibration standards .

Q. How can researchers ensure the stability of this compound in laboratory storage?

  • Methodological Answer : Store at 4°C in amber glass vials to prevent photodegradation. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and validate stability via LC-MS/MS .

Advanced Research Questions

Q. How can methodological discrepancies in this compound detection be resolved when comparing SBSE-TD-CGC/MS with traditional LLE?

  • Methodological Answer : Perform matrix-matched calibration and spike-recovery tests (80–120% recovery threshold) to address matrix effects. Use isotopic-labeled internal standards (e.g., D₆-Dimefluthrin) to correct for signal suppression/enhancement in SBSE .
  • Data Contradiction Note : Earlier studies lacked SBSE data for this compound, requiring fresh validation against current instrumentation .

Q. What experimental strategies improve the sensitivity of this compound detection in complex biological matrices (e.g., soil or plant tissues)?

  • Methodological Answer : Combine QuEChERS extraction with SBSE-TD-CGC/MS. Optimize pH (6–7) and salt content (NaCl 10% w/v) to enhance partitioning efficiency. Validate via inter-laboratory reproducibility tests (RSD% <15%) .

Q. How do researchers address the environmental toxicity of this compound while designing ecotoxicological studies?

  • Methodological Answer : Use OECD/EPA guidelines for acute toxicity assays (e.g., Daphnia magna LC₅₀ tests). Monitor sublethal effects (e.g., enzyme inhibition in fish) at concentrations ≤0.1 µg L⁻¹, aligning with regulatory thresholds .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., probit analysis) with bootstrapping (1,000 iterations) to calculate LC₅₀/EC₅₀ values. Use ANOVA to compare treatment groups, ensuring p <0.05 significance .

Q. How can researchers validate the absence of this compound degradation products in long-term stability studies?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with suspect screening (e.g., m/z 375.1 → 335.0 fragmentation). Compare with synthetic degradation standards (e.g., hydrolyzed metabolites) .

Experimental Design Tables

Parameter SBSE-TD-CGC/MS LLE-GC/MS
LOD (µg L⁻¹)0.12.0
Recovery (%)92–10875–90
Preconcentration Factor1,200×50×
RSD% (n=5)<8<15
Data adapted from Open Chemistry 2020 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.